molecular formula C11H15NO2 B1469150 pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol CAS No. 1226507-32-9

pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol

Cat. No.: B1469150
CAS No.: 1226507-32-9
M. Wt: 193.24 g/mol
InChI Key: SWQODEKAKVIELZ-UHFFFAOYSA-N
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Description

pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is a heterocyclic compound that contains both an oxane (tetrahydropyran) ring and a pyridine ring, connected via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol typically involves the reaction of pyridine derivatives with oxane derivatives under specific conditions. One common method involves the use of pyridine-3-carboxaldehyde and tetrahydropyran-4-ol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol is unique due to its specific combination of an oxane ring and a pyridine ring connected via a methanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1226507-32-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

oxan-4-yl(pyridin-3-yl)methanol

InChI

InChI=1S/C11H15NO2/c13-11(9-3-6-14-7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9,11,13H,3-4,6-7H2

InChI Key

SWQODEKAKVIELZ-UHFFFAOYSA-N

SMILES

C1COCCC1C(C2=CN=CC=C2)O

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To toluene (2.2 mL), n-butyllithium (a 2.77 mol/L solution in hexane, 0.82 mL, 2.28 mmol) was added under a nitrogen atmosphere at −60° C. To this, a solution of 3-bromopyridine (200 μL, 2.08 mmol) in toluene (0.73 mL) was slowly added dropwise at the same temperature and the mixture was stirred at −78° C. for 15 minutes. To this suspension, tetrahydrofuran (0.73 mL) was slowly added dropwise and the mixture was stirred at the same temperature for 15 minutes. Then, 4-formyltetrahydropyran (285 mg, 2.50 mmol) was added thereto. Over 1 hour, the reaction mixture was heated to −15° C. Then, a saturated aqueous ammonium chloride solution was added to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=19/1) to give 3-[hydroxy(tetrahydropyran-4-yl)methyl]pyridine (Compound CW) (353 mg, yield: 88%).
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